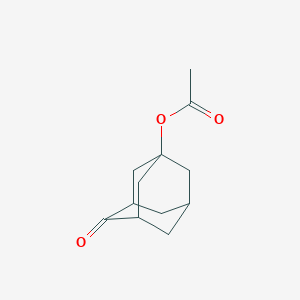

![molecular formula C16H10BrFN2O3 B2970503 2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 311333-68-3](/img/structure/B2970503.png)

2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

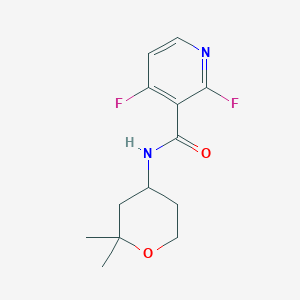

The compound is a polysubstituted pyran derivative, which are known to exhibit a wide range of biological activities . The compound contains several functional groups including an amino group, a carbonitrile group, a bromo group, and a fluoro group. These functional groups can contribute to the compound’s reactivity and potential biological activity.

Synthesis Analysis

While specific synthesis methods for this compound are not available, polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are typically synthesized through multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis of compounds structurally related to "2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile" often involves multicomponent reactions that allow for the introduction of various functional groups, enabling the exploration of a wide range of chemical properties and biological activities. For example, novel Schiff bases have been synthesized using related compounds, showing significant antimicrobial activity, which highlights their potential in developing new therapeutic agents (Puthran et al., 2019). Additionally, the crystal structure and conformation of similar compounds have been analyzed to understand their structural stability and interactions, facilitating the design of molecules with desired properties (Wang et al., 2005).

Applications in Material Science

Compounds within this family have also found applications in material science, particularly in the development of organic thin films with promising structural and optical properties. Studies on related pyran derivatives have shown their utility in fabricating thin films with specific optical characteristics, beneficial for applications in photovoltaic devices and organic electronics (Zeyada et al., 2016). These findings underscore the potential of such compounds in enhancing the efficiency and functionality of optical and electronic materials.

Electrocatalytic Applications

The versatility of these compounds extends to electrocatalysis, where they have been used in the multicomponent assembling of organic molecules. For instance, an efficient approach to synthesizing derivatives through electrocatalytic multicomponent chain transformation has been demonstrated, showcasing the potential for creating complex organic molecules under mild conditions (Vafajoo et al., 2014). This application highlights the role of these compounds in facilitating organic synthesis, potentially leading to the discovery of new materials and catalysts.

Corrosion Inhibition

Another notable application is in the field of corrosion inhibition, where pyranopyrazole derivatives, similar in structure to the compound , have been explored for their effectiveness in protecting metals against corrosion. These studies contribute to the understanding of how organic molecules can interact with metal surfaces to prevent degradation, which is crucial for extending the lifespan of metal-based structures and components (Yadav et al., 2016).

Wirkmechanismus

The mechanism of action would depend on the specific biological activity of the compound. Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are known to have a wide range of biological activities , but without specific studies on this compound, it’s difficult to predict its exact mechanism of action.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrFN2O3/c1-7-4-12-14(16(21)22-7)13(10(6-19)15(20)23-12)9-5-8(17)2-3-11(9)18/h2-5,13H,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTABFOTVWHKDHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)F)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-phenyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole](/img/structure/B2970421.png)

![N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2970422.png)

![2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2970428.png)

![2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide](/img/structure/B2970430.png)

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2970440.png)

![3-Chloro-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]pyrazine-2-carboxamide](/img/structure/B2970441.png)

![N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2970443.png)